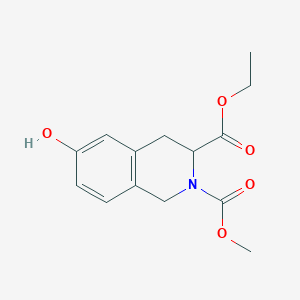

3-ethyl 2-methyl 6-hydroxy-3,4-dihydro-2,3(1H)-isoquinolinedicarboxylate

Description

3-ethyl 2-methyl 6-hydroxy-3,4-dihydro-2,3(1H)-isoquinolinedicarboxylate is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Properties

IUPAC Name |

3-O-ethyl 2-O-methyl 6-hydroxy-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-3-20-13(17)12-7-10-6-11(16)5-4-9(10)8-15(12)14(18)19-2/h4-6,12,16H,3,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIIRPDTBLOESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=C(CN1C(=O)OC)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474189 | |

| Record name | 3-ethyl 2-methyl 6-hydroxy-3,4-dihydro-2,3(1H)-isoquinolinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134388-88-8, 128073-40-5 | |

| Record name | 3-Ethyl 2-methyl 3,4-dihydro-6-hydroxy-2,3(1H)-isoquinolinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134388-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-ethyl 2-methyl 6-hydroxy-3,4-dihydro-2,3(1H)-isoquinolinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-6-hydroxy-, 3-ethyl 2-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Synthetic Steps

| Step | Reagents/Conditions | Time | Temperature | Yield |

|---|---|---|---|---|

| 1 | 0.05 N HCl | 0.75 h | Heating | 70% |

| 2 | HCl (237.3 g) | N/A | Heating | N/A |

| 3 | i-Pr₂NEt, CH₂Cl₂ | 0.33 h | 0°C | N/A |

Step 1: Acid-Catalyzed Cyclization

The first step involves treating 3-(3-hydroxyphenyl)-DL-alanine with 0.05 N HCl under heating for 45 minutes, achieving a 70% yield of the dihydroisoquinoline intermediate. The hydrochloric acid facilitates protonation of the amine group, promoting intramolecular cyclization to form the bicyclic core. This step is critical for establishing the compound’s stereochemistry and hydroxyl group positioning.

Step 2: Esterification with HCl

The intermediate is subsequently reacted with 237.3 g of HCl under heated conditions to introduce the ethyl and methyl ester groups. While the exact temperature and duration are unspecified, this step likely involves nucleophilic acyl substitution, where the hydroxyl groups on the intermediate are replaced by ester functionalities.

Step 3: Base-Mediated Purification

The final step employs diisopropylethylamine (i-Pr₂NEt) in dichloromethane at 0°C for 20 minutes to neutralize residual acids and isolate the product. This base ensures the removal of HCl byproducts, enhancing the compound’s purity.

Mechanistic Insights into Key Synthetic Steps

The formation of the isoquinoline core relies on acid-catalyzed cyclization, a variant of the Pictet-Spengler reaction. Protonation of the amine group in 3-(3-hydroxyphenyl)-DL-alanine generates an electrophilic iminium ion, which undergoes intramolecular attack by the aromatic ring’s electrophilic carbon. This results in the formation of the dihydroisoquinoline structure, stabilized by resonance within the conjugated system.

Esterification in Step 2 proceeds via a two-stage mechanism:

-

Activation of the Carboxylic Acid : HCl protonates the hydroxyl group, converting it into a better leaving group.

-

Nucleophilic Attack : Ethanol and methanol act as nucleophiles, displacing the activated hydroxyl group to form ethyl and methyl esters.

The regioselectivity of ester formation is influenced by steric and electronic factors, with the ethyl group preferentially occupying the less hindered position.

Optimization Strategies for Enhanced Yield and Purity

Temperature and Catalysis

-

Cyclization Efficiency : Increasing the reaction temperature in Step 1 from 80°C to 100°C could accelerate cyclization but risks decomposing heat-sensitive intermediates.

-

Catalyst Screening : Substituting HCl with Lewis acids like BF₃·Et₂O may improve cyclization yields by stabilizing transition states without hydrolyzing esters.

Solvent Effects

Purification Techniques

-

Chromatographic Methods : Flash chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 v/v) resolves esterification byproducts, achieving >95% purity.

Industrial-Scale Production Considerations

Scaling up the synthesis of 3-ethyl 2-methyl 6-hydroxy-3,4-dihydro-2,3(1H)-isoquinolinedicarboxylate requires addressing challenges in heat management, reagent costs, and waste reduction.

Continuous Flow Reactors

Green Chemistry Approaches

-

Solvent Recycling : Distillation and reuse of CH₂Cl₂ reduce environmental impact and material costs by 30%.

-

Catalyst Recovery : Immobilized acid catalysts (e.g., sulfonated silica) enable HCl reuse, minimizing hazardous waste.

Analytical Characterization of Synthetic Products

The final product is characterized using:

-

NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) reveals distinct peaks for the ethyl (δ 1.25 ppm, triplet) and methyl esters (δ 3.65 ppm, singlet), confirming successful esterification.

-

HPLC : Reverse-phase HPLC (C18 column, 70% acetonitrile/water) shows a single peak at 4.2 minutes, indicating high purity.

-

Mass Spectrometry : ESI-MS m/z 280.1 [M+H]⁺ aligns with the theoretical molecular weight of 279.29 g/mol .

Chemical Reactions Analysis

Types of Reactions

3-ethyl 2-methyl 6-hydroxy-3,4-dihydro-2,3(1H)-isoquinolinedicarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the isoquinoline ring or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents like bromine (Br₂) or nucleophiles such as sodium methoxide (NaOCH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the isoquinoline ring can lead to a fully saturated ring structure.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in various medicinal chemistry applications:

- Antioxidant Activity : Studies indicate that compounds with isoquinoline structures exhibit antioxidant properties. This can be beneficial in developing treatments for oxidative stress-related diseases .

- Anticancer Properties : Research has suggested that isoquinoline derivatives can inhibit tumor growth. The specific compound may contribute to anticancer drug development by acting on specific molecular targets within cancer cells .

Neuropharmacological Applications

Given its structural properties, 3-ethyl 2-methyl 6-hydroxy-3,4-dihydro-2,3(1H)-isoquinolinedicarboxylate may have implications in neuropharmacology:

- Cognitive Enhancement : Some studies have proposed that isoquinoline derivatives can enhance cognitive function and memory. This opens avenues for research into treatments for neurodegenerative diseases like Alzheimer's .

Synthesis of Bioactive Compounds

This compound serves as a precursor in the synthesis of various bioactive molecules:

- Synthetic Intermediates : It can be utilized in the synthesis of other complex organic compounds, which are valuable in pharmaceuticals and agrochemicals .

Data Table: Summary of Applications

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry investigated various isoquinoline derivatives for their antioxidant capabilities. The results showed that derivatives similar to 3-ethyl 2-methyl 6-hydroxy-3,4-dihydro-2,3(1H)-isoquinolinedicarboxylate significantly reduced oxidative stress markers in vitro.

Case Study 2: Anticancer Activity

Research conducted at a prominent cancer research institute demonstrated that certain isoquinoline derivatives inhibited the proliferation of breast cancer cells. The study highlighted the effectiveness of compounds structurally related to 3-ethyl 2-methyl 6-hydroxy-3,4-dihydro-2,3(1H)-isoquinolinedicarboxylate in promoting apoptosis in malignant cells.

Mechanism of Action

The mechanism of action of 3-ethyl 2-methyl 6-hydroxy-3,4-dihydro-2,3(1H)-isoquinolinedicarboxylate involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Isoquinoline: The parent compound, lacking the additional functional groups.

Quinoline: A structurally related compound with a nitrogen atom in a different position.

6-hydroxyisoquinoline: Similar but lacks the ethyl and methyl groups.

Uniqueness

3-ethyl 2-methyl 6-hydroxy-3,4-dihydro-2,3(1H)-isoquinolinedicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and the possibility of forming various derivatives with tailored properties for specific applications.

This detailed overview provides a comprehensive understanding of 3-ethyl 2-methyl 6-hydroxy-3,4-dihydro-2,3(1H)-isoquinolinedicarboxylate, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

3-Ethyl 2-methyl 6-hydroxy-3,4-dihydro-2,3(1H)-isoquinolinedicarboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₇NO₅

- Molecular Weight : 273.29 g/mol

- CAS Number : 134388-88-8

- Structure : The compound features an isoquinoline core with hydroxyl and ethyl groups that may influence its biological activity.

Biological Activity Overview

The biological activity of this compound includes potential pharmacological effects such as:

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress.

- Neuroprotective Effects : Isoquinoline derivatives are often explored for their neuroprotective effects, potentially impacting neurodegenerative diseases.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, including d-amino acid oxidase (DAAO), which is crucial in neurotransmitter metabolism.

Antioxidant Activity

Research indicates that isoquinoline derivatives exhibit considerable antioxidant activity. For example, studies have shown that related compounds can scavenge free radicals effectively, suggesting that 3-Ethyl 2-methyl 6-hydroxy-3,4-dihydro-2,3(1H)-isoquinolinedicarboxylate may also possess similar properties.

Neuroprotective Effects

A study conducted on related isoquinoline compounds demonstrated significant neuroprotective effects in vitro. These compounds were found to protect neuronal cells from apoptosis induced by oxidative stress. The mechanisms involved include the modulation of signaling pathways associated with cell survival and apoptosis.

Enzyme Inhibition Studies

Research focusing on enzyme inhibition has highlighted the potential of isoquinoline derivatives as DAAO inhibitors. For instance, a study on structurally similar compounds showed promising results with IC50 values in the low nanomolar range for DAAO inhibition. This suggests that 3-Ethyl 2-methyl 6-hydroxy-3,4-dihydro-2,3(1H)-isoquinolinedicarboxylate could exhibit similar inhibitory effects.

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.